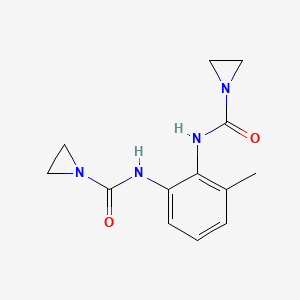
N,N'-(3-Methyl-1,2-phenylene)di(aziridine-1-carboxamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(3-Methyl-1,2-phenylene)di(aziridine-1-carboxamide): is a bifunctional aziridine compound known for its cross-linking properties. It is used in various industrial applications due to its ability to enhance the physical properties of materials such as polymers, rubbers, and adhesives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(3-Methyl-1,2-phenylene)di(aziridine-1-carboxamide) typically involves a multi-step reaction. The process begins with the oxidation of aziridine to aziridinone, followed by a reaction with ammonium sulfite to yield the final product .
Industrial Production Methods: In industrial settings, the compound is produced using large-scale chemical reactors that ensure precise control over reaction conditions such as temperature, pressure, and pH. The final product is then purified through crystallization or distillation to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-(3-Methyl-1,2-phenylene)di(aziridine-1-carboxamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aziridinone derivatives.
Reduction: It can be reduced to form simpler amine compounds.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include aziridinone derivatives, amine compounds, and substituted aziridines .
Wissenschaftliche Forschungsanwendungen
N,N’-(3-Methyl-1,2-phenylene)di(aziridine-1-carboxamide) has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in the synthesis of polymers and resins.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
Industry: Utilized in the production of high-performance materials such as rubber and adhesives.
Wirkmechanismus
The compound exerts its effects primarily through the formation of covalent bonds with target molecules. The aziridine rings are highly reactive and can form cross-links with various functional groups, leading to enhanced material properties. The molecular targets include amine, hydroxyl, and carboxyl groups, which are commonly found in polymers and biomolecules .
Vergleich Mit ähnlichen Verbindungen
- N,N’-(methylenedi-p-phenylene)bis(aziridine-1-carboxamide)
- N,N’-(1,3-Phenylene)dimaleimide
Comparison: N,N’-(3-Methyl-1,2-phenylene)di(aziridine-1-carboxamide) is unique due to its specific substitution pattern on the phenylene ring, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly suitable for applications requiring high-performance materials .
Eigenschaften
CAS-Nummer |
27179-21-1 |
|---|---|
Molekularformel |
C13H16N4O2 |
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
N-[2-(aziridine-1-carbonylamino)-3-methylphenyl]aziridine-1-carboxamide |
InChI |
InChI=1S/C13H16N4O2/c1-9-3-2-4-10(14-12(18)16-5-6-16)11(9)15-13(19)17-7-8-17/h2-4H,5-8H2,1H3,(H,14,18)(H,15,19) |
InChI-Schlüssel |
GMXUTNKMGDFROI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CC2)NC(=O)N3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


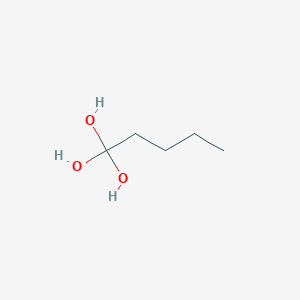
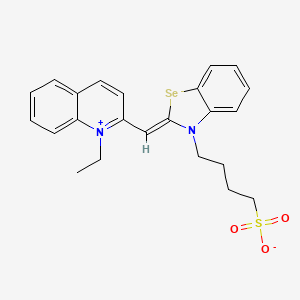
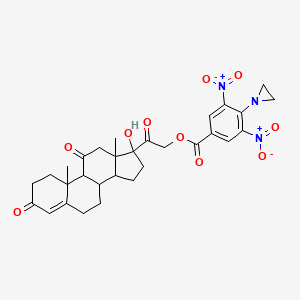
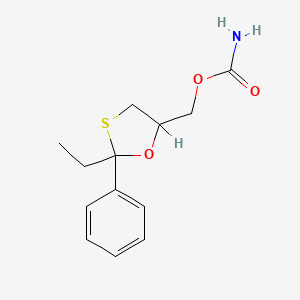
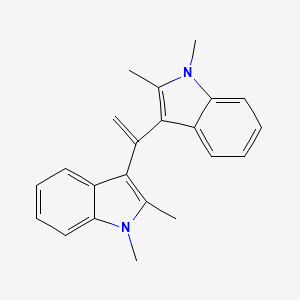
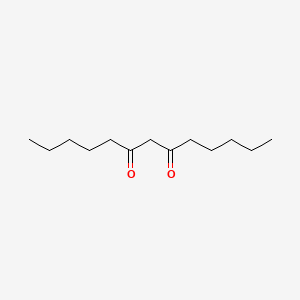
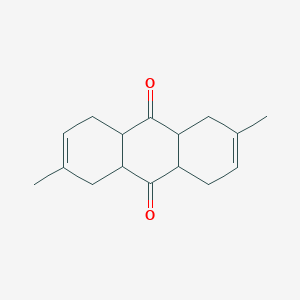
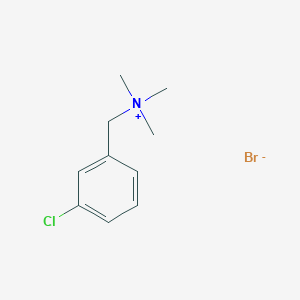
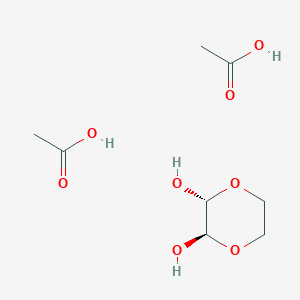
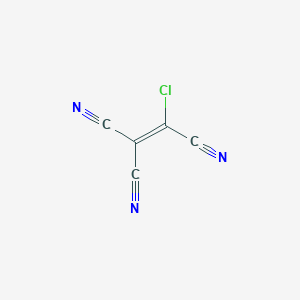
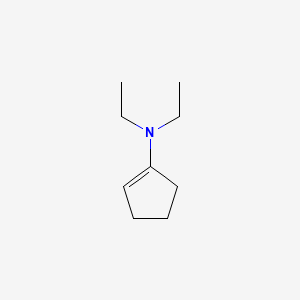
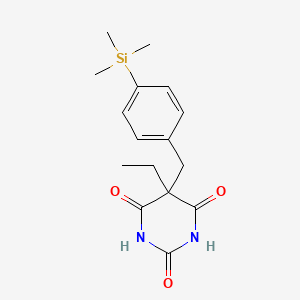
![N,N'-Bis[3-(triethylsilyl)propyl]urea](/img/structure/B14693819.png)

